molecular formula C13H9FO2 B14517245 (3-Fluorophenyl)(3-hydroxyphenyl)methanone CAS No. 62810-55-3

(3-Fluorophenyl)(3-hydroxyphenyl)methanone

Katalognummer: B14517245
CAS-Nummer: 62810-55-3
Molekulargewicht: 216.21 g/mol
InChI-Schlüssel: LVCNLANYOBLCKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Fluorophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H9FO2 It is a member of the methanone family, characterized by the presence of a fluorophenyl and a hydroxyphenyl group attached to a central carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluorophenyl)(3-hydroxyphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-fluorobenzoyl chloride with 3-hydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Fluorophenyl)(3-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: (3-Fluorophenyl)(3-oxophenyl)methanone.

    Reduction: (3-Fluorophenyl)(3-hydroxyphenyl)methanol.

    Substitution: (3-Methoxyphenyl)(3-hydroxyphenyl)methanone.

Wissenschaftliche Forschungsanwendungen

(3-Fluorophenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Fluorophenyl)(3-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Fluorophenyl)(phenyl)methanone: Similar structure but lacks the hydroxy group.

    (4-Fluorophenyl)(3-hydroxyphenyl)methanone: Similar structure but with the fluorine atom in a different position.

    (3-Hydroxyphenyl)(4-methoxyphenyl)methanone: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

(3-Fluorophenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both a fluorine atom and a hydroxy group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

62810-55-3

Molekularformel

C13H9FO2

Molekulargewicht

216.21 g/mol

IUPAC-Name

(3-fluorophenyl)-(3-hydroxyphenyl)methanone

InChI

InChI=1S/C13H9FO2/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,15H

InChI-Schlüssel

LVCNLANYOBLCKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.